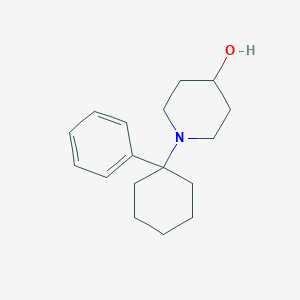

1-(1-Phenylcyclohexyl)-4-hydroxypiperidine

Overview

Description

“1-(1-Phenylcyclohexyl)-4-hydroxypiperidine” is a psychoactive arylcycloalkylamine . It is structurally similar to ketamine and serves as an important structural template for neuropharmacological research . It is also a DEA Schedule II controlled substance, indicating a high potential for abuse which may lead to severe psychological or physical dependence .

Synthesis Analysis

The synthesis of “1-(1-Phenylcyclohexyl)-4-hydroxypiperidine” involves the creation of three substituted 1-(1-phenylcyclohexyl)piperidines, (3-MeO-, 4-MeO- and 3-Me-PCP) and three substituted 1-(1-phenylcyclohexyl)pyrrolidine analogues (3-MeO-, 4-MeO- and 3-Me-PCPy) .Molecular Structure Analysis

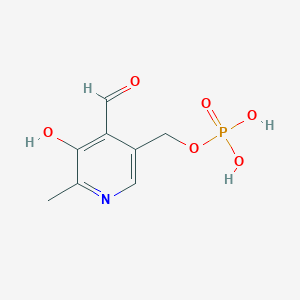

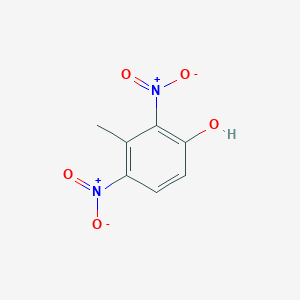

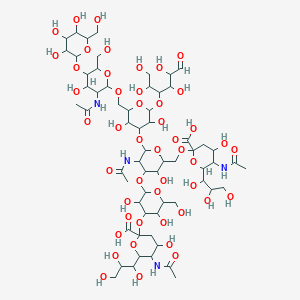

The molecular structure of “1-(1-Phenylcyclohexyl)-4-hydroxypiperidine” includes an aromatic ring that can create a negative charge area, a fundamental heterocyclic nitrogen ring that bears a local positive charge, and a cycloalkyl ring that has a lipophilic character .Chemical Reactions Analysis

The chemical reactions of “1-(1-Phenylcyclohexyl)-4-hydroxypiperidine” involve gas chromatography analysis which appeared to induce notable degradation of the 4-MeO-substituted analytes, especially when dealing with the HCl salts which led to the detection of the substituted 1-phenylcyclohex-1-ene nucleus .Physical And Chemical Properties Analysis

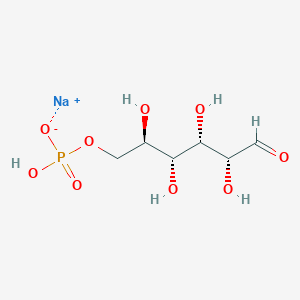

The molecular weight of “1-(1-Phenylcyclohexyl)-4-hydroxypiperidine” is 265.82 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .Scientific Research Applications

Anesthetic Properties

Originally developed in 1956 by Parke Davis Laboratories, this compound was used as an anesthetic in veterinary medicine due to its potent anesthetic properties . Although it is no longer used for this purpose, the compound’s ability to induce anesthesia highlights its potential for modifying sensory perception and consciousness.

Analgesic Effects

Research has shown that modified analogs of Phencyclidine (PCP), which share a similar structure with 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine, have demonstrated analgesic properties . These effects are particularly evident in the management of acute thermal and chemical pains, as observed in tail immersion and formalin tests on mice .

Neurotransmitter Systems Interaction

The compound and its analogs affect several neurotransmitter systems. Notably, they bind to the N-methyl-D-aspartate (NMDA) subtype of the glutamate receptor , which plays a crucial role in modulating synaptic plasticity and memory function .

Psychotropic Effects

Due to its structural similarity to PCP, 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine can produce a range of behavioral effects , especially at recreational doses. These include altered states of consciousness, feelings of detachment, and in some cases, hallucinations .

Potential for Abuse

As with PCP, there is a potential for abuse given its psychotropic effects. The compound can lead to distorted self-perception, severe disorientation, and unpredictable psychotic behavior, which has historically discouraged its legal use .

Neuropharmacological Research

The compound’s interaction with the NMDA receptor and other brain functions makes it a valuable tool for neuropharmacological research . Studies on its analogs have provided insights into the functioning of neurotransmitter systems and the pathophysiology of disorders like schizophrenia .

Development of New Pharmaceuticals

The analgesic properties and the interaction with neurotransmitter systems suggest that 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine could be a starting point for the development of new pharmaceuticals . By modifying its structure, researchers aim to enhance its therapeutic effects while minimizing side effects .

Study of Drug-Induced Psychosis

Given its ability to induce altered mental states, the compound is used in research to understand the mechanisms underlying drug-induced psychosis . This can help in developing treatments for psychotic disorders and in understanding the impact of substance abuse on mental health .

Mechanism of Action

Target of Action

The primary target of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine, also known as Rolicyclidine or Phencyclidine , is the NMDA receptor . This receptor is a type of ionotropic receptor found on the dendrites of neurons and receives signals in the form of neurotransmitters .

Mode of Action

1-(1-Phenylcyclohexyl)-4-hydroxypiperidine works primarily as an NMDA receptor antagonist , which blocks the activity of the NMDA Receptor . It enters the ion channel from the outside of the neuron and binds, reversibly, to a site in the channel pore, blocking the flux of positive ions into the cell . This inhibits depolarization of neurons and interferes with cognitive and other functions of the nervous system .

Biochemical Pathways

The compound’s antagonism of NMDA receptors leads to the release and decrease of reabsorbing of monoaminergic neurotransmitters such as dopamine, serotonin, and norepinephrine . It also stops muscarinic and nicotinic acetylcholine receptors and sticks to one of the different types of opiate receptors (sigma) on the nerve cell membranes .

Pharmacokinetics

It is known that when smoked, some of the compound is broken down by heat into 1-phenylcyclohexene (pc) and piperidine . The onset of action for inhalation occurs in 2–5 minutes, whereas the effects may take 15 to 60 minutes when ingested orally .

Result of Action

The compound induces a sedative effect described as being somewhat similar to a barbiturate, but with additional PCP-like dissociative, anaesthetic and hallucinogenic effects . It may cause hallucinations, distorted perceptions of sounds, and violent behavior . Adverse effects may include seizures, coma, addiction, and an increased risk of suicide .

Action Environment

The action, efficacy, and stability of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine can be influenced by various environmental factors. For instance, the method of administration (smoking, injection, snorted, or by mouth) can affect the onset and duration of its effects . Additionally, the compound’s effects can vary by dosage, with low doses producing a numbness in the extremities and intoxication, characterized by staggering, unsteady gait, slurred speech, bloodshot eyes, and loss of balance .

Safety and Hazards

Future Directions

The recent emergence of PCP analogues that can be obtained from internet retailers requires the implementation of appropriate monitoring strategies for harm reduction purposes . Access to analytical data plays a key part when encountering these substances, especially if reference material is not available .

properties

IUPAC Name |

1-(1-phenylcyclohexyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO/c19-16-9-13-18(14-10-16)17(11-5-2-6-12-17)15-7-3-1-4-8-15/h1,3-4,7-8,16,19H,2,5-6,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUMSLWGPLFKGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10208979 | |

| Record name | 4-Hydroxyphencyclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Phenylcyclohexyl)-4-hydroxypiperidine | |

CAS RN |

60232-85-1 | |

| Record name | 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60232-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060232851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 60232-85-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyphencyclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY PHENCYCLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE1041687F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine in PCP research?

A1: 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine, often abbreviated as PCHP, is a primary metabolite of PCP. [] Its presence in biological samples like hair and urine can confirm active PCP use as opposed to external contamination. [, ] Analyzing PCHP levels alongside PCP helps researchers understand the drug's metabolism and excretion patterns. []

Q2: How effective are different extraction methods for analyzing PCHP in hair samples?

A3: Research comparing methanol-5N HCl, 10% HCl, and 2N sodium hydroxide digestion for extracting PCP and its metabolites from hair found that while the latter two methods were comparable to methanol-5N HCl for PCP extraction, their efficiency for extracting PCHP and t-PCPdiol was significantly lower. [] Therefore, methanol-5N HCl is recommended for a more comprehensive analysis.

Q3: Does the route of PCP administration influence the formation of PCHP?

A4: While the provided research doesn't directly compare different administration routes, it highlights that PCHP is formed both in vitro, using rabbit liver preparations, [] and in vivo, as observed in rat studies. [] This suggests that PCHP formation is a consistent metabolic pathway for PCP, regardless of the administration route.

Q4: Which enzymes are involved in the metabolism of PCP to PCHP?

A5: Research suggests that cytochrome P-450 enzymes play a role in the formation of PCHP and other PCP metabolites. [] This is based on findings where DPEA, a cytochrome P-450 inhibitor, significantly reduced the production of PCHP and other metabolites in rabbit liver preparations.

Q5: Can other substances influence the metabolism of PCP to PCHP?

A6: Yes, studies indicate potential drug interactions affecting PCP metabolism. [] For example, THC was found to inhibit the formation of PCHP in rat liver preparations. [] This highlights the importance of considering co-consumption of substances when studying PCP metabolism and interpreting toxicological findings.

Q6: Are there analytical methods specifically designed to detect and quantify PCHP?

A7: While there aren't PCHP-specific assays mentioned, research utilizes gas chromatography-mass spectrometry (GC/MS) for simultaneous detection and quantification of PCP, PCHP, and other metabolites in various matrices like hair and biological samples. [, ] This method offers high sensitivity and specificity for analyzing these compounds.

Q7: What is the long-term persistence of PCHP in biological samples like hair?

A8: While the provided research primarily focuses on acute PCP exposure, it indicates that PCHP can be detected in hair for an extended period. [] This characteristic makes hair a valuable matrix for retrospective analysis of PCP use, potentially offering insights into past exposure windows.

Q8: What are the implications of detecting PCHP alongside PCP in human hair samples?

A9: The simultaneous detection of PCP, PCHP, and t-PCPdiol in human hair provides definitive evidence of active PCP use. [] This is crucial for differentiating true positives from cases of potential external hair contamination, strengthening the reliability of hair analysis for drug testing in various settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,4R)-4-Aminooxolan-2-yl]methanol](/img/structure/B162710.png)

![3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione](/img/structure/B162717.png)